molecular formula C15H17NO4S2 B5851145 N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide

N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide

Cat. No. B5851145
M. Wt: 339.4 g/mol
InChI Key: JOGIFHWLWNVQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide, also known as DMTS, is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonamides, which are organic compounds containing a sulfonamide functional group (-SO2NH2). DMTS has been studied for its potential as a therapeutic agent in various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide has been found to have antioxidant properties, which may protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide in lab experiments is its potential as a therapeutic agent in various diseases. N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide has been shown to have anti-inflammatory and anti-cancer properties, which may be useful in the development of new treatments for these diseases. However, one limitation of using N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide in lab experiments is its potential toxicity. N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide has been found to be toxic to some cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer and inflammation. Another direction is to study its mechanism of action in more detail. Additionally, research could be done to determine the optimal dosage and administration of N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide for therapeutic use. Finally, research could be done to develop new derivatives of N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide with improved therapeutic properties.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide can be synthesized by the reaction of 2,4-dimethoxyaniline with methylthioaniline in the presence of a sulfonating agent such as sulfuric acid. The reaction yields N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide as a white crystalline solid.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide has been studied for its potential as a therapeutic agent in various diseases. Research has shown that N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide has anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-19-11-4-9-14(15(10-11)20-2)16-22(17,18)13-7-5-12(21-3)6-8-13/h4-10,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGIFHWLWNVQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide

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